Ethyl 7-bromo-3-hydroxy-2-naphthoate
Overview
Description
Ethyl 7-bromo-3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₃H₁₁BrO₃ and a molecular weight of 295.13 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position. This compound is typically a white to light yellow solid with a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate generally involves the bromination of 3-hydroxy-2-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The resulting 7-bromo-3-hydroxy-2-naphthoic acid is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Zinc and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: 3-hydroxy-2-naphthoic acid ethyl ester.
Substitution: Corresponding substituted naphthoates.
Scientific Research Applications
Ethyl 7-bromo-3-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-hydroxy-2-naphthoate is largely dependent on its chemical structure. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological targets. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation-reduction reactions. Its biological activity is often mediated through interactions with cellular enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 7-bromo-4-hydroxy-2-naphthoate: Similar but with the hydroxyl group at the 4th position instead of the 3rd
Uniqueness: Ethyl 7-bromo-3-hydroxy-2-naphthoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to its acid counterpart .
Properties
IUPAC Name |
ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEASLKGJBLLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594228 | |
Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127338-44-7 | |
Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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